

# A Comparative Technical Guide to 5-Methyloxazol-2-amine and Its Regioisomers

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## Compound of Interest

Compound Name: 5-Methyloxazol-2-amine

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In the landscape of medicinal chemistry, the subtle art of regioisomerism often dictates the line between a promising lead compound and a pharmacological dead end. The placement of a single functional group can profoundly alter a molecule's interaction with biological targets, its metabolic stability, and its overall therapeutic potential. This guide offers a comprehensive comparative study of **5-methyloxazol-2-amine** and its regioisomers, 4-methyloxazol-2-amine and 2-methyloxazol-5-amine. As a Senior Application Scientist, my aim is to provide not just a collection of data, but a cohesive analysis grounded in experimental evidence and mechanistic understanding, to empower researchers in their pursuit of novel therapeutics.

## Introduction: The Significance of the Aminomethyloxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle, prevalent in a multitude of natural products and synthetic bioactive compounds. Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The introduction of an amino and a methyl group to this core structure gives rise to three regioisomers, each with a unique electronic and steric profile that dictates its chemical reactivity and biological activity. Understanding these differences is paramount for the strategic design of new chemical entities.

## Physicochemical Properties: A Comparative Overview

The position of the methyl and amine substituents on the oxazole ring significantly influences the physicochemical properties of the isomers, which in turn affects their solubility, membrane permeability, and oral bioavailability.

Property	5-Methyloxazol-2-amine	4-Methyloxazol-2-amine	2-Methyloxazol-5-amine
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	98.10 g/mol	98.10 g/mol [1]	98.10 g/mol
CAS Number	33124-04-8	35629-70-0[1]	153138-07-9
Predicted LogP	0.4	0.4[1]	0.4
Predicted pKa	Basic: ~5.8	Basic: ~5.8	Basic: ~5.8
Appearance	Data not available	Colorless to yellow solid	Data not available

Note: Some data is based on computational predictions and may vary from experimental values.

The similar predicted LogP and pKa values suggest that all three isomers are likely to exhibit comparable solubility and ionization behavior under physiological conditions. However, subtle differences in dipole moment and crystal packing, arising from the different substitution patterns, could lead to variations in their solid-state properties and solvation energies.

## Synthesis Strategies: Navigating the Regioisomeric Landscape

The synthesis of these regioisomers requires distinct strategic approaches, often dictated by the desired substitution pattern on the oxazole core.

### Synthesis of 5-Methyloxazol-2-amine

A common route to 2-amino-5-methyloxazoles involves the cyclization of  $\alpha$ -haloketones with cyanamide or urea. For **5-methyloxazol-2-amine**, a plausible synthetic pathway starts from 1-chloropropan-2-one.

#### Experimental Protocol: Synthesis of **5-Methyloxazol-2-amine**

- **Step 1: Reaction Setup** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloropropan-2-one (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.
- **Step 2: Cyclization** Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Step 3: Work-up and Purification** After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

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## References

- 1. rsc.org [rsc.org]
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